Structural Elucidation and Characterization of 4-Desmethoxy-4-chloro Omeprazole: A Critical Impurity Profile
Structural Elucidation and Characterization of 4-Desmethoxy-4-chloro Omeprazole: A Critical Impurity Profile
Executive Summary
4-Desmethoxy-4-chloro Omeprazole (also known as Omeprazole Impurity H or Esomeprazole Impurity H ) is a critical process-related impurity found in the synthesis of Omeprazole and Esomeprazole.[1] Its presence indicates specific deviations in the nucleophilic substitution steps during the preparation of the pyridine intermediate.
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Chemical Name: 5-methoxy-2-[[(4-chloro-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole[1][2][3]
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Molecular Formula:
[1][2][3] -
Molecular Weight: 349.83 g/mol [2]
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Key Structural Feature: Substitution of the 4-methoxy group on the pyridine ring with a chlorine atom.[3][4][5]
This guide details the structural elucidation, mechanistic origin, and analytical protocols required to identify and control this impurity in pharmaceutical development.
Mechanistic Origin & Synthesis
Understanding the formation of Impurity H is a prerequisite for elucidation. It arises not from the degradation of Omeprazole, but from a parallel reaction pathway during the synthesis of the pyridine precursor.
Formation Pathway
The standard Omeprazole synthesis involves the methoxylation of a 4-nitro-pyridine-N-oxide intermediate.[1] If this methoxylation is incomplete or if a chlorinating agent (like
Figure 1: Divergent synthesis pathway leading to the formation of Impurity H versus the target API.
Analytical Strategy: Multi-Modal Elucidation
To confirm the structure of 4-Desmethoxy-4-chloro Omeprazole, a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) is required.[1]
Mass Spectrometry (HRMS) Logic
Mass spectrometry provides the most immediate confirmation due to the unique isotopic signature of chlorine.
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Omeprazole (
):-
Monoisotopic Mass: ~345.11 Da
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Isotope Pattern: M+1 is significant (Carbon-13), but M+2 is low (Sulfur-34).[1]
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Impurity H (
):
NMR Spectroscopy Logic
NMR confirms the regiochemistry—proving the chlorine is on the pyridine ring and not the benzimidazole.
Comparative NMR Table: Omeprazole vs. Impurity H
The following shifts are diagnostic. The loss of the strong electron-donating Methoxy group (replaced by electron-withdrawing Chlorine) significantly alters the electronic environment of the pyridine ring.[1]
| Feature | Omeprazole (Target) | 4-Desmethoxy-4-chloro (Impurity H) | Mechanistic Reason |
| Pyridine C4 ( | ~164 ppm | ~140 - 145 ppm | C-O bonds are highly deshielded. C-Cl bonds appear further upfield in aromatic systems.[1] |
| Pyridine 4-OCH3 ( | ~3.70 ppm (Singlet) | Absent | The methoxy protons are physically removed.[1] |
| Pyridine 3,5-CH3 ( | ~2.2 ppm | Shifted (~2.3 - 2.4 ppm) | Cl is inductively electron-withdrawing, deshielding adjacent methyl protons compared to OMe.[1] |
| Benzimidazole Signals | Unchanged | Unchanged | The benzimidazole moiety remains structurally identical. |
Detailed Experimental Protocols
Protocol: Isolation via Preparative HPLC
Since this compound is an impurity, it must often be isolated from a crude reaction mixture or an enriched mother liquor for full characterization.
Reagents:
Workflow:
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Enrichment: Subject the crude Omeprazole mother liquor to flash chromatography (Silica gel, MeOH/DCM gradient) to enrich the non-polar fractions (Cl is less polar than OMe).
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Prep-HPLC Conditions:
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Collection: Collect the peak eluting after Omeprazole (Chlorine substitution typically increases lipophilicity, increasing retention time on C18).
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Lyophilization: Freeze-dry the collected fractions to obtain the amorphous solid.
Protocol: Structural Confirmation Workflow
Once isolated, follow this decision tree to validate the structure.
Figure 2: Analytical decision tree for structural confirmation.
Regulatory & Safety Context (ICH Q3A/B)
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Classification: This is a Process-Related Impurity .[1]
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Genotoxicity: Chlorinated aromatic compounds can sometimes flag in silico alerts for genotoxicity. It is crucial to perform an Ames test or QSAR assessment (e.g., Derek Nexus) early in development.
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Limits: Under ICH Q3A, if the impurity exceeds 0.10% (or 1.0 mg daily intake), structural characterization is mandatory. If it exceeds 0.15%, qualification (toxicity testing) is required.
References
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PubChem. (n.d.).[1] 4-Desmethoxy-4-chloro Omeprazole Sulfide | C16H16ClN3OS.[1] National Library of Medicine. Retrieved January 28, 2026, from [Link][1]
- European Pharmacopoeia (Ph. Eur.).Omeprazole Monograph 0942.
- Ohishi, Y., et al. (1990). Structure-activity relationships of H+,K(+)-ATPase inhibitors: study of the 4-substituted pyridine moiety. Chemical & Pharmaceutical Bulletin. (General reference for pyridine substitution effects in PPIs).
Sources
- 1. 4-Desmethoxy-4-chloro Omeprazole Sulfide | C16H16ClN3OS | CID 9797740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Desmethoxy-4-chloro Omeprazole - SRIRAMCHEM [sriramchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scispace.com [scispace.com]
- 5. CN111303018A - Synthetic method of omeprazole intermediate - Google Patents [patents.google.com]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
